molecular formula C23H27N3O4S B3562516 1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No.: B3562516
M. Wt: 441.5 g/mol
InChI Key: BMHMMVJMXVBOOI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a piperazine, and a thiophene. Benzodioxole is a type of aromatic ether that is often used in pharmaceuticals and agrochemicals. Piperazine is a cyclic amine that is used in a variety of applications from pharmaceuticals to polymer production. Thiophene is a sulfur-containing aromatic compound that is also used in various chemical industries .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and piperazine rings, and the introduction of the thiophene group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene groups are aromatic and planar, while the piperazine ring is saturated and likely adopts a chair conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The benzodioxole and thiophene groups are aromatic and may undergo electrophilic aromatic substitution reactions. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group in the piperazine ring could increase its solubility in water, while the aromatic groups could increase its solubility in organic solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c27-22(18-5-7-25(8-6-18)23(28)21-2-1-13-31-21)26-11-9-24(10-12-26)15-17-3-4-19-20(14-17)30-16-29-19/h1-4,13-14,18H,5-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHMMVJMXVBOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 5
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1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine

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